Cas no 401511-17-9 (3-chloro-5-ethyl-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene)
3-chloro-5-ethyl-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene Chemical and Physical Properties
Names and Identifiers
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- [1]Benzothieno[2,3-d]pyrimidine,4-chloro-2-ethyl-5,6,7,8-tetrahydro-
- 4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine
- 4-Chloro-2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin e
- 3-chloro-5-ethyl-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene
- CCG-310212
- 3-chloro-5-ethyl-8-thia-4.6-diazatricyclo[7.4.0.0.2.7]trideca-1(9).2(7).3.5-tetraene
- F9995-0390
- 4-chloro-2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
- EN300-1265598
- 4-chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
- AKOS000266878
- 401511-17-9
- 3-chloro-5-ethyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
- 4-chloro-2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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- MDL: MFCD02677672
- Inchi: 1S/C12H13ClN2S/c1-2-9-14-11(13)10-7-5-3-4-6-8(7)16-12(10)15-9/h2-6H2,1H3
- InChI Key: DSIDAKPWUCMMND-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=NC(CC)=N1)SC1CCCCC=12
Computed Properties
- Exact Mass: 252.0487973g/mol
- Monoisotopic Mass: 252.0487973g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 54Ų
Experimental Properties
- Density: 1.322±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 53-58℃
- Solubility: Very slightly soluble (0.11 g/l) (25 º C),
3-chloro-5-ethyl-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33931-250mg |
4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine, 96% |
401511-17-9 | 96% | 250mg |
¥908.00 | 2023-03-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33931-1g |
4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine, 96% |
401511-17-9 | 96% | 1g |
¥2510.00 | 2023-03-15 | |
| abcr | AB348487-1 g |
4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine; 96% |
401511-17-9 | 1g |
€111.60 | 2022-06-10 | ||
| TRC | C380998-25mg |
4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine |
401511-17-9 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C380998-50mg |
4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine |
401511-17-9 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C380998-250mg |
4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine |
401511-17-9 | 250mg |
$ 185.00 | 2022-06-06 | ||
| Chemenu | CM273273-100mg |
4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine |
401511-17-9 | 97% | 100mg |
$*** | 2023-03-30 | |
| Chemenu | CM273273-250mg |
4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine |
401511-17-9 | 97% | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM273273-1g |
4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine |
401511-17-9 | 97% | 1g |
$*** | 2023-03-30 | |
| Life Chemicals | F9995-0390-0.25g |
3-chloro-5-ethyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene |
401511-17-9 | 95%+ | 0.25g |
$410.0 | 2023-09-05 |
3-chloro-5-ethyl-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3-chloro-5-ethyl-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene
Introduction to 3-chloro-5-ethyl-8-thia-4,6-diazatricyclo7.4.0.02,7trideca-1(9),2(7),3,5-tetraene (CAS No. 401511-17-9)
3-chloro-5-ethyl-8-thia-4,6-diazatricyclo7.4.0.02,7trideca-1(9),2(7),3,5-tetraene, identified by its Chemical Abstracts Service (CAS) number 401511-17-9, is a complex heterocyclic compound with a unique structural framework that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. The compound features a tricyclic structure incorporating sulfur and nitrogen atoms, which contribute to its distinctive chemical properties and potential biological activities.
The molecular architecture of 3-chloro-5-ethyl-8-thia-4,6-diazatricyclo7.4.0.02,7trideca-1(9),2(7),3,5-tetraene encompasses multiple rings interconnected in a manner that creates rigid conformational constraints. This structural complexity often influences the compound's reactivity and interaction with biological targets. The presence of both chloro and ethyl substituents further modulates its electronic and steric properties, making it a versatile scaffold for derivatization and functionalization.
In recent years, there has been growing interest in tricyclic compounds due to their potential as pharmacophores in drug discovery. The thia-diazatricyclic core of 3-chloro-5-ethyl-8-thia-4,6-diazatricyclo7.4.0.02,7trideca-1(9),2(7),3,5-tetraene resembles several natural products and bioactive molecules known for their therapeutic effects. For instance, related scaffolds have been explored in the development of antimicrobial, antiviral, and anti-inflammatory agents.
The synthesis of 3-chloro-5-ethyl-8-thia-4,6-diazatricyclo7.4.0.02,7trideca-1(9),2(7),3,5-tetraene presents significant challenges due to the complexity of its ring system and the need for precise regioselective functionalization. Advanced synthetic methodologies, such as transition-metal-catalyzed cyclizations and cross-coupling reactions, have been employed to construct the tricyclic core efficiently. These approaches not only enhance yield but also allow for the introduction of diverse substituents to tailor biological activity.
The compound's unique electronic properties are influenced by the conjugation between the sulfur and nitrogen heteroatoms within the tricyclic framework. This conjugation system can participate in π-stacking interactions with biological targets, potentially enhancing binding affinity and selectivity. Furthermore, the presence of a chlorine atom provides a site for further chemical modification through nucleophilic substitution or metalation reactions.
Recent studies have highlighted the potential of 3-chloro-5-ethyl-8-thia-4,6-diazatricyclo7.4.0.02,7trideca-1(9),2(7),3,5-tetraene as a lead compound for drug discovery programs targeting neurological disorders. Its rigid structure mimics natural product motifs that interact with specific enzymes or receptors involved in neurodegeneration and cognitive function. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain kinases and proteases implicated in disease pathogenesis.
The pharmacokinetic profile of 3-chloro-5-ethyl-8-thia-4,6-diazatricyclo7.4.0.02,7trideca-1(9),2(7),3,5-tetraene is an important consideration for its potential therapeutic application. The lipophilicity and metabolic stability of the tricyclic core influence its absorption, distribution, metabolism, excretion (ADME) properties. Further optimization may be required to enhance bioavailability and reduce susceptibility to enzymatic degradation.
In conclusion, 3-chloro-5-ethyl -8-thia - 4 , 6 - diazatricyclo 7 . 4 . 0 . 0 ^ { 2 , 7 } trideca - 1 ( 9 ) , 2 ( 7 ) , 3 , 5 - tetraene (CAS No. 401511 -17 -9) represents a promising scaffold for medicinal chemistry innovation. Its structural complexity, functional diversity, and potential biological activity make it an attractive candidate for further exploration. Ongoing research efforts are focused on elucidating its mechanism of action, optimizing its pharmacological profile, and developing novel derivatives with enhanced therapeutic efficacy. The continued investigation of this compound is expected to contribute valuable insights into the development of next-generation pharmaceuticals.
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